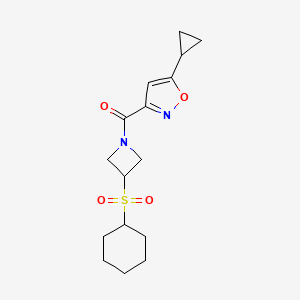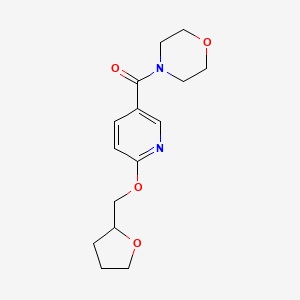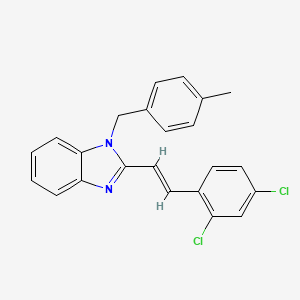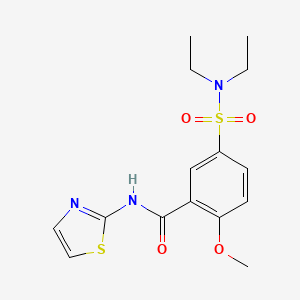![molecular formula C19H10ClF3N2OS B2945110 5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine CAS No. 670269-95-1](/img/structure/B2945110.png)
5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C19H10ClF3N2OS and its molecular weight is 406.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidine derivatives involves various chemical reactions that introduce different functional groups to enhance biological activity. A study by Tolba et al. (2018) demonstrates the synthesis of thieno[2,3-d]pyrimidine derivatives with antimicrobial and anti-inflammatory properties through chloroacylation and further reactions to produce bioactive compounds (Tolba, M., Kamal El‐Dean, A. K., Ahmed, Mostafa, & Hassanien, R., 2018). Yang-Heon Song (2007) also developed a facile synthesis method for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives, highlighting their medicinal and biological significance (Yang-Heon Song, 2007).
Biological Activities
Thieno[2,3-d]pyrimidine derivatives have been found to possess a variety of biological activities. Wang et al. (2015) synthesized 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives and evaluated their anticonvulsant activities, identifying compounds with significant effectiveness (Wang, Shiben, Piao, G., Zhang, Hong-jian, & Quan, Zhe-Shan, 2015). Alqasoumi et al. (2009) reported on thieno[2,3-d]pyrimidine derivatives showing promising radioprotective and antitumor activities, highlighting the potential for cancer treatment applications (Alqasoumi, S., Ragab, F., Alafeefy, A., Galal, M., & Ghorab, M., 2009).
Antimicrobial and Anti-inflammatory Applications
The antimicrobial and anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives make them valuable in the development of new therapeutic agents. The study by Ahmed et al. (2020) on the synthesis and antimicrobial activity of new thienopyrimidine derivatives demonstrates the potential for treating various bacterial and fungal infections (Ahmed, Mostafa, Sayed, M., Saber, Ahmed F., Hassanien, R., Kamal El‐Dean, A. K., & Tolba, M., 2020). Pan et al. (2015) synthesized 4-phenylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-5(4H)-one derivatives, finding compounds with significant anti-inflammatory activity, surpassing even some reference drugs in effectiveness (Pan, Fusheng, Wang, Shiben, Liu, Dachuan, Gong, Guo-Hua, & Quan, Zhe-Shan, 2015).
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2OS/c20-13-6-4-11(5-7-13)15-9-27-18-16(15)17(24-10-25-18)26-14-3-1-2-12(8-14)19(21,22)23/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXTYKPXBBEVBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)

![Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2945029.png)



![Benzyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2945037.png)
![8-(3,4-Dimethylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2945039.png)



![N-[1-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]pyrazol-4-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2945047.png)

![N-(3-chlorophenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2945049.png)
